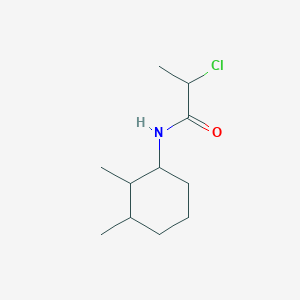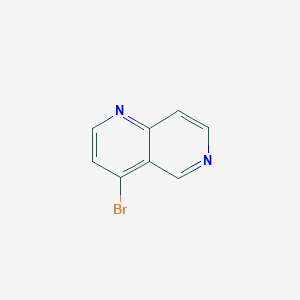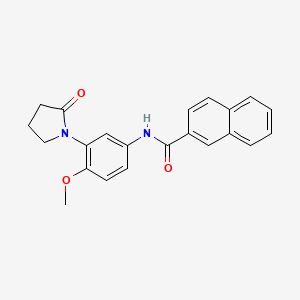
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 106.70°C, a predicted boiling point of 341.4°C at 760 mmHg, a predicted density of 1.0 g/cm3, and a predicted refractive index of n20D 1.48 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the properties and potential applications of chemical compounds. For instance, the study of the crystal structure of compounds similar to "2-chloro-N-(2,3-dimethylcyclohexyl)propanamide" has led to insights into their herbicidal activity and molecular arrangements, contributing to the development of more effective herbicides with specific target actions (Liu et al., 2008).
Herbicidal Activity
The examination of compounds with similar structures has identified significant herbicidal activity, which could lead to the development of new agricultural chemicals designed to control weeds more efficiently while potentially reducing environmental impact. This highlights the potential for such compounds to contribute to agricultural science and food security by providing new tools for crop management (Liu et al., 2007).
Antimicrobial Properties
Research into the antimicrobial properties of compounds structurally related to "this compound" could inform the development of new antimicrobial agents. As resistance to existing drugs continues to be a global challenge, discovering compounds with unique mechanisms of action against pathogens is of paramount importance. Studies such as the synthesis and biological evaluation of related compounds for antimicrobial activity contribute valuable knowledge to this field, potentially leading to new treatments for infectious diseases (Grabarczyk et al., 2015).
Optical and Electronic Properties
The synthesis and characterization of related compounds also provide insights into their optical and electronic properties, which have implications for materials science, including the development of nonlinear optical materials and electro-optic applications. Understanding these properties can lead to the creation of new materials for use in optical devices, electronics, and photonics, showcasing the broad applicability of such compounds in technological advancements (Prabhu & Rao, 2000).
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h7-10H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDDXXHNBLIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)



![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2795086.png)

![cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2795089.png)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)